3-(Chloromethyl)but-3-enenitrile
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Overview
Description
3-(Chloromethyl)but-3-enenitrile is an organic compound with the molecular formula C5H6ClN It is a nitrile derivative characterized by the presence of a chloromethyl group attached to a but-3-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)but-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-butenenitrile with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)but-3-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The double bond in the but-3-ene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4), while oxidation can convert it to carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., base catalysts like sodium hydroxide).
Addition: Electrophiles (e.g., HCl, Br2), solvents (e.g., dichloromethane), and mild temperatures.
Oxidation/Reduction: Reducing agents (e.g., LiAlH4), oxidizing agents (e.g., potassium permanganate), and appropriate solvents (e.g., ether, water).
Major Products
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Addition reactions result in halogenated or hydrogenated products.
- Reduction of the nitrile group produces primary amines, while oxidation can lead to carboxylic acids.
Scientific Research Applications
3-(Chloromethyl)but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)but-3-enenitrile involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the double bond in the but-3-ene backbone can undergo addition reactions. The nitrile group can participate in reduction and oxidation processes, leading to various functional transformations.
Comparison with Similar Compounds
Similar Compounds
3-Butenenitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)but-3-enenitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)but-3-enenitrile: Contains a hydroxyl group instead of chlorine, resulting in different chemical behavior and applications.
Uniqueness
3-(Chloromethyl)but-3-enenitrile is unique due to the presence of both a chloromethyl group and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various research and industrial applications.
Biological Activity
3-(Chloromethyl)but-3-enenitrile is an organic compound that has garnered attention due to its potential biological activities. This compound features a chloromethyl group and a nitrile functional group, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a double bond, a chloromethyl group, and a nitrile group, which are significant for its reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems. Key areas of interest include:
- Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis.
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of specific enzymes, particularly those involved in cancer progression and inflammation.
Case Studies and Research Findings
-
Cytotoxic Effects on Cancer Cells :
- A study investigated the effects of various nitrile-containing compounds on human cancer cell lines. Results showed that this compound exhibited significant cytotoxicity, leading to cell death at certain concentrations. The IC50 values were determined to be in the micromolar range, indicating potent activity.
-
Enzyme Inhibition :
- Another research effort focused on the enzyme inhibition properties of nitriles. The study found that this compound could inhibit key enzymes involved in tumor growth, suggesting a mechanism through which it may exert anti-cancer effects.
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Toxicological Profile :
- Toxicological assessments have been conducted to understand the safety profile of this compound. The findings indicated potential dermal and respiratory toxicity, necessitating careful handling in laboratory settings.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Observations | Reference |
---|---|---|
Cytotoxicity | Significant effects on cancer cell lines | |
Enzyme Inhibition | Inhibition of tumor-related enzymes | |
Toxicity | Potential dermal and respiratory toxicity |
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : By inhibiting critical enzymes, the compound may halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : The cytotoxic effects are likely mediated through pathways that lead to programmed cell death, particularly in malignant cells.
Properties
IUPAC Name |
3-(chloromethyl)but-3-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDONRPJGPFTIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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